N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride is a synthetic organic compound distinguished by its unique structural features, combining a benzofuran ring with a piperidine moiety. This compound has garnered attention for its potential therapeutic applications and biological activities. It is classified under benzofuran derivatives and is recognized for its diverse applications in scientific research, including medicinal chemistry and biological assays.
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride typically involves several key steps:
For large-scale synthesis, optimized reaction conditions are crucial to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.
The molecular formula of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride is , with a molecular weight of 246.30 g/mol. The compound's IUPAC name reflects its complex structure: N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide; hydrochloride.
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used; for instance:
The mechanism of action for N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets:
This compound may interact with various enzymes, receptors, or ion channels, modulating their activity and influencing signaling pathways related to cell growth, apoptosis, and inflammation.
The compound exhibits a melting point that is typically determined during synthesis but specific values may vary based on purity.
Key chemical properties include solubility in organic solvents and stability under various pH conditions. The purity level of commercially available samples often exceeds 95% .
Property | Value |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide; hydrochloride |
InChI | InChI=1S/C14H18N2O2.ClH/c17... |
InChI Key | BOHQRKLKWCKVQV-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)C(=O)NC2=CC3=C(C=C2)OCC3 |
N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride has several notable applications in scientific research:
This comprehensive analysis highlights the multifaceted nature of N-(2,3-dihydro-1-benzofuran-5-yl)piperidine-2-carboxamide hydrochloride, emphasizing its significance in both academic research and practical applications in various fields.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: